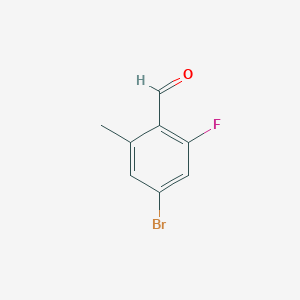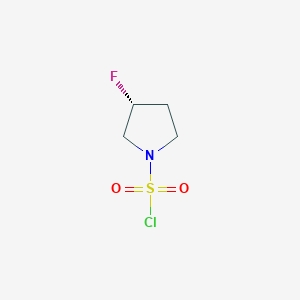
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride
Overview
Description
“(3R)-3-Fluoropyrrolidine-1-sulfonyl Chloride” is a chemical compound used as a reagent in the preparation of heterocyclic compounds and methods for the targeted degradation of rapidly accelerated fibrosarcoma polypeptides . It has a molecular weight of 187.61 and a molecular formula of C4H7ClFNO2S .
Molecular Structure Analysis
The molecular structure of “(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” includes a fluoropyrrolidine ring with a sulfonyl chloride group attached . The InChI Key for this compound is KIKDRXJNIMWUMX-SCSAIBSYSA-N .Physical And Chemical Properties Analysis
“(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” has a molecular weight of 187.62 and a molecular formula of C4H7ClFNO2S . It has a topological polar surface area of 45.8Ų . The compound is very soluble, with a solubility of 6.41 mg/ml .Scientific Research Applications
-
Molybdenum Disulfide (MoS2) Materials and Hybrids
- Application: Used in water remediation and energy storage .
- Method: The synthesis of materials and hybrids displaying improved electronic, physiochemical, electrical, and optical properties .
- Results: The world is currently facing critical water and energy issues due to the growing population and industrialization, calling for methods to obtain potable water, e.g., by photocatalysis, and to convert solar energy into fuels such as chemical or electrical energy, then storing this energy .
-
Two-Dimensional (2D) Materials
- Application: Used in photodetectors .
- Method: The basic properties of several 2D materials used in photodetectors are summarized .
- Results: The presence of two-dimensional (2D) materials was regarded as an opportunity to break the limitation of traditional silicon-based optoelectronic devices owing to their special structure and superior properties .
-
Molybdenum Disulfide (MoS2) Materials and Hybrids
- Application: Used in water remediation and energy storage .
- Method: The synthesis of materials and hybrids displaying improved electronic, physiochemical, electrical, and optical properties .
- Results: The world is currently facing critical water and energy issues due to the growing population and industrialization, calling for methods to obtain potable water, e.g., by photocatalysis, and to convert solar energy into fuels such as chemical or electrical energy, then storing this energy .
-
Two-Dimensional (2D) Materials
- Application: Used in photodetectors .
- Method: The basic properties of several 2D materials used in photodetectors are summarized .
- Results: The presence of two-dimensional (2D) materials was regarded as an opportunity to break the limitation of traditional silicon-based optoelectronic devices owing to their special structure and superior properties .
Safety And Hazards
“(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” is classified as a dangerous substance. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) . The hazard statement is H314 (Causes severe skin burns and eye damage) .
Future Directions
While the specific future directions for “(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride” are not detailed in the sources I found, its use as a reagent in the preparation of heterocyclic compounds and methods for the targeted degradation of rapidly accelerated fibrosarcoma polypeptides suggests it may continue to be valuable in these and potentially other areas of research and industry.
properties
IUPAC Name |
(3R)-3-fluoropyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKDRXJNIMWUMX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



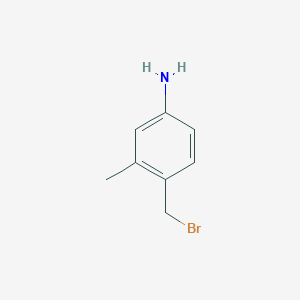
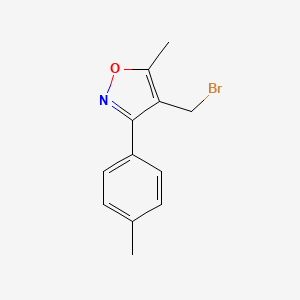
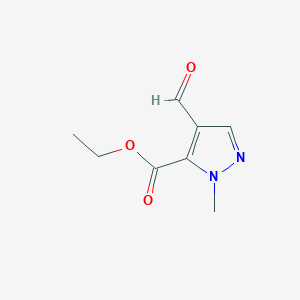
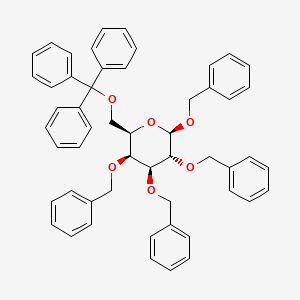
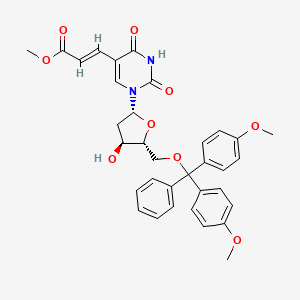

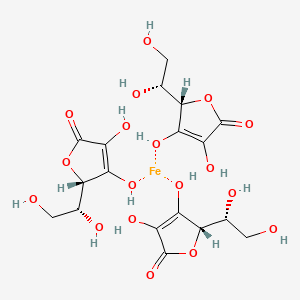
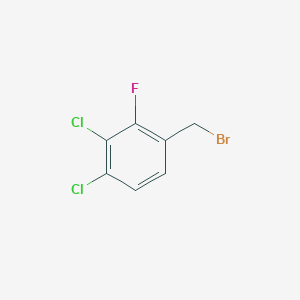
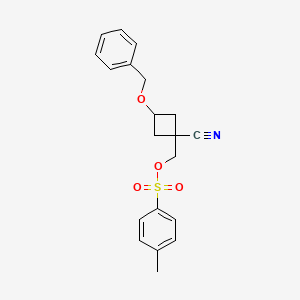


![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
